molecular formula C27H21N3OS2 B11141226 (5Z)-3-benzyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11141226
M. Wt: 467.6 g/mol
InChI Key: HMDRCAAYZWCHGI-JLPGSUDCSA-N
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Description

The compound (5Z)-3-benzyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound features a unique structure that combines a thiazolidinone core with benzyl, phenyl, and pyrazolyl groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The initial step involves the reaction of a suitable aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

    Cyclization: The thiosemicarbazone undergoes cyclization with α-haloketones to form the thiazolidinone ring.

    Substitution Reactions: The thiazolidinone core is then subjected to various substitution reactions to introduce the benzyl, phenyl, and pyrazolyl groups. This often involves the use of Grignard reagents or organolithium compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the thioxo group to a thiol or thioether.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

(5Z)-3-benzyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity, particularly in targeting specific cancer cell lines.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors involved in cell proliferation, apoptosis, or inflammation.

    Pathways: It can modulate signaling pathways such as the NF-κB pathway, which is crucial in regulating immune response and cell survival.

Comparison with Similar Compounds

(5Z)-3-benzyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

    (5Z)-5-[(4-hydroxy-3-methylphenyl)methylene]-2-thioxo-4-thiazolidinone: Similar structure but with a hydroxy group, which may alter its biological activity.

    (5Z)-5-[(4-chlorophenyl)methylene]-2-thioxo-4-thiazolidinone: Contains a chlorine atom, potentially increasing its antimicrobial properties.

    (5Z)-5-[(4-nitrophenyl)methylene]-2-thioxo-4-thiazolidinone: The nitro group may enhance its electron-withdrawing properties, affecting its reactivity.

The uniqueness of This compound lies in its specific combination of functional groups, which can provide a distinct profile of biological activities and chemical reactivity.

Properties

Molecular Formula

C27H21N3OS2

Molecular Weight

467.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H21N3OS2/c1-19-12-14-21(15-13-19)25-22(18-30(28-25)23-10-6-3-7-11-23)16-24-26(31)29(27(32)33-24)17-20-8-4-2-5-9-20/h2-16,18H,17H2,1H3/b24-16-

InChI Key

HMDRCAAYZWCHGI-JLPGSUDCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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